N-(2-Chloroethyl)-N-(2-methoxyethyl)-1-naphthalenemethylamine hydrochloride
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Overview
Description
2-chloro-N-(2-methoxyethyl)-N-(1-naphthylmethyl)ethanamine hydrochloride is a synthetic organic compound It is characterized by the presence of a chloro group, a methoxyethyl group, and a naphthylmethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxyethyl)-N-(1-naphthylmethyl)ethanamine hydrochloride can be achieved through a multi-step process involving the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroethanamine, 2-methoxyethanol, and 1-naphthylmethyl chloride.
Reaction Steps:
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxyethyl)-N-(1-naphthylmethyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxyethyl)-N-(1-naphthylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methoxyethyl)-N-(1-phenylethyl)ethanamine hydrochloride
- 2-chloro-N-(2-methoxyethyl)-N-(1-benzyl)ethanamine hydrochloride
Comparison
Compared to similar compounds, 2-chloro-N-(2-methoxyethyl)-N-(1-naphthylmethyl)ethanamine hydrochloride may exhibit unique properties due to the presence of the naphthylmethyl group
Properties
Molecular Formula |
C16H21Cl2NO |
---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20ClNO.ClH/c1-19-12-11-18(10-9-17)13-15-7-4-6-14-5-2-3-8-16(14)15;/h2-8H,9-13H2,1H3;1H |
InChI Key |
AFEBWLWDDSPOGS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
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